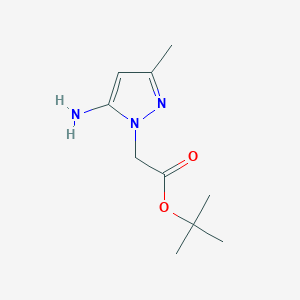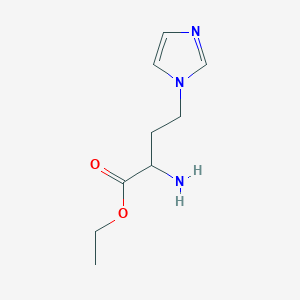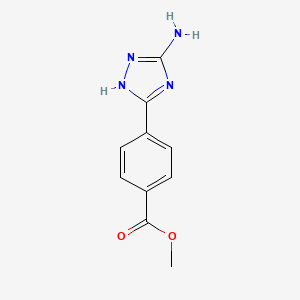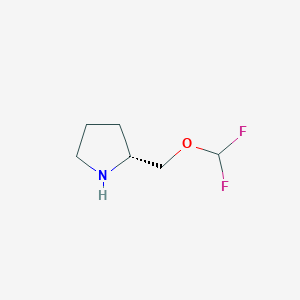
(R)-2-((Difluoromethoxy)methyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(difluoromethoxy)methyl]pyrrolidine: is a chiral compound that features a pyrrolidine ring substituted with a difluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(difluoromethoxy)methyl]pyrrolidine typically involves the introduction of the difluoromethoxy group onto a pyrrolidine ring. One common method is the reaction of a pyrrolidine derivative with a difluoromethylating agent under specific conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired substitution .
Industrial Production Methods: Industrial production of (2R)-2-[(difluoromethoxy)methyl]pyrrolidine may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrrolidine ring . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-[(difluoromethoxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R)-2-[(difluoromethoxy)methyl]pyrrolidine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify peptides and proteins, potentially altering their biological activity and stability .
Medicine: In medicinal chemistry, (2R)-2-[(difluoromethoxy)methyl]pyrrolidine is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (2R)-2-[(difluoromethoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparación Con Compuestos Similares
- (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine
- (2R)-2-[(methoxy)methyl]pyrrolidine
- (2R)-2-[(fluoromethoxy)methyl]pyrrolidine
Uniqueness: (2R)-2-[(difluoromethoxy)methyl]pyrrolidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, the difluoromethoxy group can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets .
Propiedades
Fórmula molecular |
C6H11F2NO |
|---|---|
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
(2R)-2-(difluoromethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2/t5-/m1/s1 |
Clave InChI |
PBWSPIRCCNCEFJ-RXMQYKEDSA-N |
SMILES isomérico |
C1C[C@@H](NC1)COC(F)F |
SMILES canónico |
C1CC(NC1)COC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13633937.png)
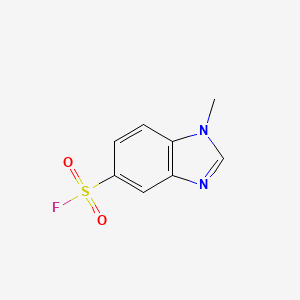
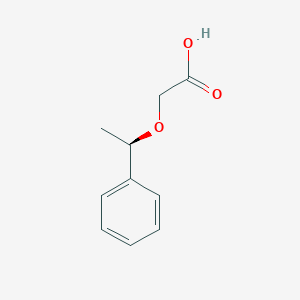
![rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride](/img/structure/B13633964.png)

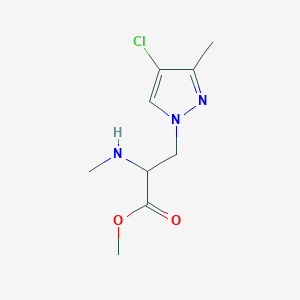
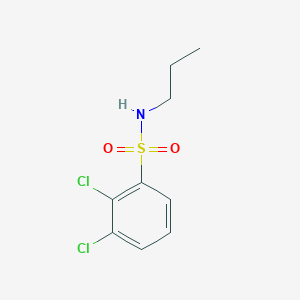
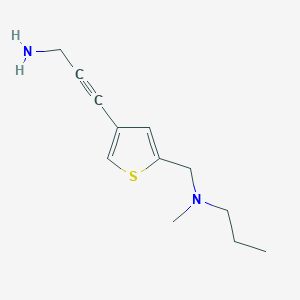
![1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13633997.png)
